1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride
Description
Properties
IUPAC Name |
1-cyclopropylpyrazol-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3.ClH/c7-5-3-8-9(4-5)6-1-2-6;/h3-4,6H,1-2,7H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OADQRZHGZQEBQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=C(C=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropyl hydrazine with 1,3-diketones, followed by cyclization to form the pyrazole ring . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity . For instance, the use of Amberlyst-70 as a heterogeneous catalyst has been reported to offer eco-friendly attributes and a simple reaction workup .
Chemical Reactions Analysis
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides under specific conditions.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides . Major products formed from these reactions include pyrazole oxides, reduced amines, and substituted pyrazoles .
Scientific Research Applications
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as p38MAPK, which plays a role in inflammatory responses . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
The structural and functional attributes of 1-cyclopropyl-1H-pyrazol-4-amine hydrochloride are critically compared to analogous pyrazole derivatives below:
Substituent Effects on Physicochemical Properties
Key Observations :
- The cyclopropyl group in the parent compound balances lipophilicity and stability, unlike the tert-butyl or pentan-3-yl groups, which increase steric bulk and may hinder target engagement .
- The dihydrochloride analog offers improved aqueous solubility, advantageous for formulation but may require adjusted stoichiometry in reactions .
- Aromatic substituents (e.g., dimethoxyphenylmethyl ) introduce hydrogen-bonding and π-stacking capabilities, broadening applications in kinase inhibitor design .
Biological Activity
1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is C6H10ClN3. It features a cyclopropyl group attached to a pyrazole ring, which is known for its ability to interact with various biological targets. The presence of the hydrochloride salt form enhances its solubility and stability, making it suitable for biological assays.
Biological Activity Overview
The biological activity of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride can be categorized into several key areas:
- Anticancer Activity
- Anti-inflammatory Properties
- Antiviral Activity
Anticancer Activity
Research indicates that 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride exhibits significant anticancer properties. Studies have demonstrated that it can induce apoptosis in various cancer cell lines through multiple mechanisms, including oxidative stress and DNA damage. For instance, the compound has shown IC50 values as low as 5.4 µM against H460 lung cancer cells, indicating potent anticancer activity.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| H460 | 5.4 | Apoptosis induction via oxidative stress |
| MCF7 | 4.7 | Cell cycle arrest |
| HCT116 | 4.9 | DNA damage response |
Anti-inflammatory Properties
In addition to its anticancer effects, this compound has been evaluated for its anti-inflammatory potential. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which play critical roles in chronic inflammation and cancer progression. Structural modifications at specific positions on the pyrazole ring have been linked to enhanced anti-inflammatory potency.
Antiviral Activity
Recent investigations into the antiviral properties of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride have yielded promising results against various viral strains. Notably, it has shown significant activity against enterovirus D68 (EV-D68), with selectivity indices indicating favorable therapeutic windows. The antiviral mechanism appears to involve interference with viral replication processes.
Structure-Activity Relationship (SAR)
The biological activity of 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride is heavily influenced by its structural features. Key findings from SAR studies include:
- Substituent Effects : The presence of electron-withdrawing groups at specific positions on the pyrazole ring enhances both anticancer and anti-inflammatory activities.
- Positioning : The position of substituents significantly affects biological activity; for instance, modifications at the 4-position have been linked to improved inhibition of TNF-α and IL-6 production.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Anticancer Mechanisms : A study highlighted that 1-Cyclopropyl-1H-pyrazol-4-amine hydrochloride could activate pathways leading to apoptosis in cancer cells, demonstrating its potential as an anticancer agent.
- Anti-inflammatory Research : Another investigation showed that this compound effectively reduced inflammatory markers in vitro, suggesting its utility in treating inflammatory diseases.
- Antiviral Efficacy : Research assessing its antiviral potential revealed that certain derivatives exhibited significant antiviral activity against EV-D68, indicating a promising avenue for further exploration.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
